5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Carboxamide: The brominated furan is then reacted with an amine derivative, such as 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethylamine, under appropriate conditions to form the carboxamide linkage. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, acetone.
Reduction: LiAlH4, catalytic hydrogenation, ether, ethanol.
Substitution: Sodium azide, potassium thiocyanate, dimethylformamide (DMF), acetonitrile.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azide or thiocyanate derivatives.
Scientific Research Applications
5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
5-bromo-N-{2-hydroxy-2-[4-(phenyl)phenyl]ethyl}furan-2-carboxamide: Similar structure without the thiophene ring.
Uniqueness
The uniqueness of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-16-8-7-14(22-16)17(21)19-10-13(20)11-3-5-12(6-4-11)15-2-1-9-23-15/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGRBNDTHQFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(O3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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